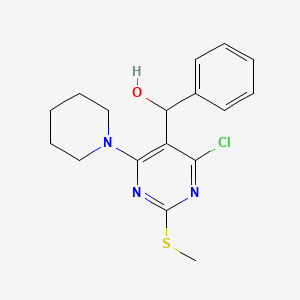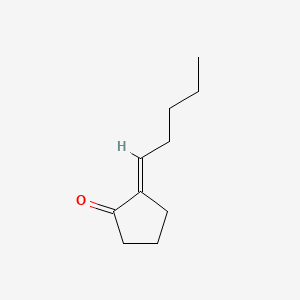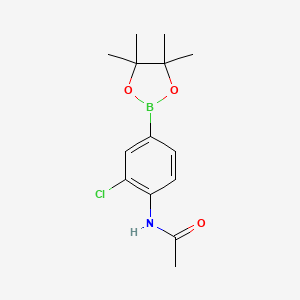
Panaxydiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Panaxydiol is a natural compound derived from the Panax genus, particularly from ginseng. It is known for its various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects . The compound has a molecular formula of C17H24O2 and a molecular weight of 260.37 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Panaxydiol can be synthesized through microbial transformation technology, which involves the structural modification of ginsenosides . Another method involves using a Panax plant or its stem leaf’s total saponin extract product, performing acidic hydrolysis in a solvent, and carrying out separation and purification by column chromatography to obtain high-purity this compound . This method is suitable for industrial production due to its mild reaction conditions, low cost, and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Panaxydiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Copper catalysts are used in CuAAc reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Panaxydiol has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry due to its alkyne group.
Biology: Exhibits histamine-release inhibition activity, making it useful in studying allergic reactions.
Medicine: Shows potential in treating obesity, type 1 diabetes, and neurodegenerative diseases .
Industry: Used in the development of anti-inflammatory and anti-tumor drugs.
Wirkmechanismus
Panaxydiol exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits histamine release and modulates the gut microbiota
Anti-tumor: Induces apoptosis in tumor cells through the RORγ/IL-17A axis.
Neuroprotective: Protects against glutamate-induced neurotoxicity by modulating specific pathways.
Vergleich Mit ähnlichen Verbindungen
Panaxydiol is unique compared to other similar compounds due to its specific biological activities and molecular structure. Similar compounds include:
Ginsenosides: Other saponins derived from ginseng with varying biological activities.
Protopanaxadiol: A related compound with similar anti-tumor and anti-inflammatory properties.
Neopanaxadiol: A novel neuroprotective agent derived from ginseng.
This compound stands out due to its potent inhibitory activity against inflammatory diseases and its significant cytotoxicity against tumor cell lines .
Eigenschaften
Molekularformel |
C17H24O2 |
|---|---|
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
(3R,8E,10S)-heptadeca-1,8-dien-4,6-diyne-3,10-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+/t16-,17+/m1/s1 |
InChI-Schlüssel |
DSVMWGREWREVQQ-ODQHEUEKSA-N |
Isomerische SMILES |
CCCCCCC[C@@H](/C=C/C#CC#C[C@@H](C=C)O)O |
Kanonische SMILES |
CCCCCCCC(C=CC#CC#CC(C=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


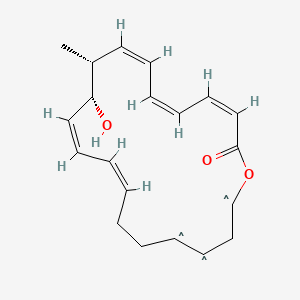
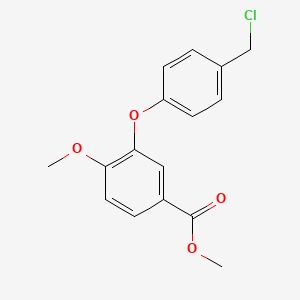
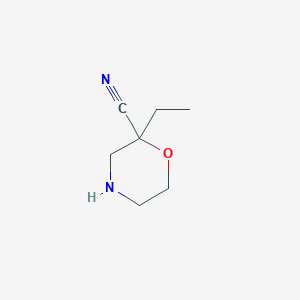
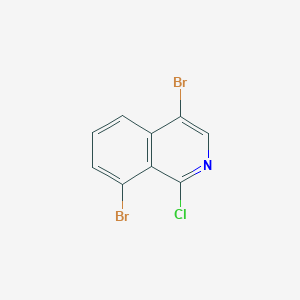
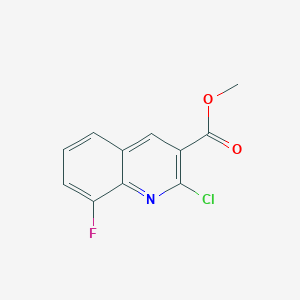
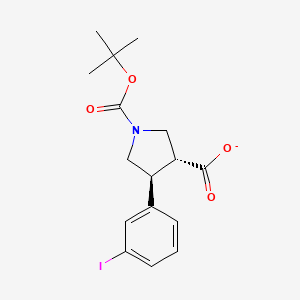

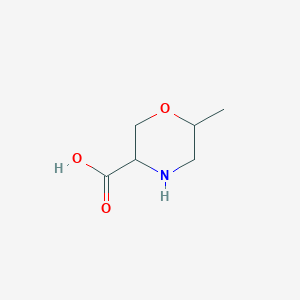
![Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12338101.png)
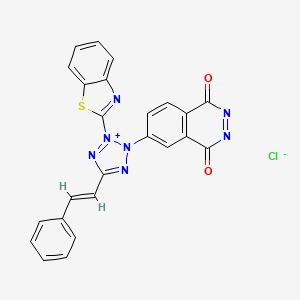
![Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B12338120.png)
